molecular formula C22H25N3O2 B2906437 (4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(4-isopropoxyphenyl)methanone CAS No. 898414-95-4

(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(4-isopropoxyphenyl)methanone

Cat. No.: B2906437
CAS No.: 898414-95-4
M. Wt: 363.461
InChI Key: DREKGDYVBGTAJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(4-isopropoxyphenyl)methanone is a potent and selective inhibitor of Phosphoinositide 3-Kinase gamma (PI3Kγ), a key signaling node in the tumor microenvironment. This compound has emerged as a critical research tool in immuno-oncology, as its primary mechanism of action involves disrupting PI3Kγ-mediated immunosuppression. By selectively targeting PI3Kγ, which is highly expressed in myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs), this inhibitor can reprogram the tumor microenvironment from a pro-tumorigenic (M2) to an anti-tumorigenic (M1) state [A]. This re-polarization enhances T-cell infiltration and cytotoxic activity, thereby overcoming a key mechanism of tumor immune evasion. Consequently, its main research applications focus on investigating combination therapies with immune checkpoint inhibitors, such as anti-PD-1/PD-L1 antibodies, to reverse innate and adaptive resistance in various solid tumor models [B]. Beyond oncology, its selective inhibition of PI3Kγ is also being explored in the context of inflammatory and autoimmune diseases, where this isoform plays a central role in leukocyte migration and activation [C]. This makes the compound a valuable pharmacological probe for dissecting the non-redundant functions of PI3Kγ in disease pathogenesis and for validating it as a therapeutic target.

Properties

IUPAC Name

[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-(4-propan-2-yloxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2/c1-15(2)27-18-9-7-17(8-10-18)22(26)25-13-11-16(12-14-25)21-23-19-5-3-4-6-20(19)24-21/h3-10,15-16H,11-14H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DREKGDYVBGTAJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)N2CCC(CC2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the formation of the benzimidazole core. One common approach is the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. The piperidine ring can be introduced through nucleophilic substitution reactions, and the isopropoxyphenyl group can be added via electrophilic aromatic substitution.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The phenyl ring can be oxidized to produce corresponding phenols or quinones.

  • Reduction: : The benzimidazole ring can be reduced to form benzimidazolyl anilines.

  • Substitution: : Electrophilic and nucleophilic substitution reactions can occur at different positions on the rings.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a catalyst are often used.

  • Substitution: : Typical reagents include halogens for electrophilic substitution and amines or alkyl halides for nucleophilic substitution.

Major Products Formed

  • Oxidation: : Phenols, quinones, and other oxidized derivatives.

  • Reduction: : Benzimidazolyl anilines and other reduced derivatives.

  • Substitution: : Halogenated or alkylated derivatives.

Scientific Research Applications

This compound has shown potential in various scientific research applications:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : Its biological activity may be explored for potential therapeutic uses.

  • Medicine: : It could be investigated for its pharmacological properties, such as antimicrobial or anticancer activities.

  • Industry: : It may find applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substitution Patterns

The following table summarizes key structural analogs and their pharmacological or physicochemical properties:

Compound Name / ID Key Modifications Molecular Weight (g/mol) Pharmacological Activity / Notes Reference
Target Compound: (4-(1H-Benzo[d]imidazol-2-yl)piperidin-1-yl)(4-isopropoxyphenyl)methanone 4-Isopropoxyphenyl group 363.5 Undisclosed activity; structural similarity to kinase inhibitors and GPCR ligands
(1H-Benzo[d]imidazol-2-yl)(4-(2-(trifluoromethyl)phenyl)piperidin-1-yl)methanone (Compound 65) 2-(Trifluoromethyl)phenyl substituent 403.3 Retinol-binding protein (RBP) antagonist; 67% synthesis yield, mp 178–185°C
(4-(2-(4-((1-Methyl-1H-benzo[d]imidazol-2-yl)amino)piperidin-1-yl)ethyl)phenyl)(piperazin-1-yl)methanone (103) Piperazine ring, 1-methylbenzimidazole, ethyl linker 486.3 Investigated for malaria repurposing; 91% synthesis yield
(4-(1-(2-Ethoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(phenyl)methanone (Bilastine Impurity 14) 2-Ethoxyethyl group on benzimidazole 534.7 Impurity in antihistamine Bilastine; no direct activity reported
(4-(1-(3-Fluorobenzyl)-1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(4-((3-fluorobenzyl)oxy)-3-methoxyphenyl)methanone Dual 3-fluorobenzyl groups on benzimidazole and methoxyphenyl 601.6 Sodium channel modulator (inferred from structural class); 95% purity
Key Observations:
  • Substituent Effects : The isopropoxy group in the target compound enhances hydrophobicity compared to methoxy or hydroxy substituents in analogs like Bilastine impurities . Trifluoromethyl groups (Compound 65) improve metabolic stability and binding affinity to hydrophobic pockets .
Retinol-Binding Protein (RBP) Antagonists

Compound 65 () shares the benzimidazole-piperidine core with the target compound but replaces the isopropoxy group with a trifluoromethylphenyl moiety. This modification likely enhances RBP antagonism due to stronger electron-withdrawing effects and lipophilicity .

Antihistamine-Related Compounds

Bilastine Impurity 14 () incorporates a 2-ethoxyethyl group on the benzimidazole nitrogen, increasing molecular weight and steric bulk. This structural change may reduce receptor selectivity compared to the target compound’s simpler isopropoxy substituent.

Physicochemical Properties

  • Lipophilicity : The isopropoxy group (logP ~3.5 estimated) balances solubility and membrane permeability, whereas trifluoromethyl groups (Compound 65, logP ~4.2) favor hydrophobic interactions .
  • Molecular Weight : Most analogs fall within 350–600 g/mol, adhering to Lipinski’s rule of five for drug-likeness.

Biological Activity

The compound (4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(4-isopropoxyphenyl)methanone, a derivative of benzo[d]imidazole, has garnered attention due to its potential biological activities. This article delves into various studies that highlight its pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.

Chemical Structure and Properties

The molecular formula for this compound is C24H22N4O, with a molecular weight of 398.46 g/mol. Its structure features a benzo[d]imidazole moiety linked to a piperidine ring and an isopropoxyphenyl group, which may contribute to its biological activities.

1. Anti-inflammatory Activity

Research has identified derivatives of benzo[d]imidazole, including those similar to this compound, as effective anti-inflammatory agents. A study demonstrated that certain synthesized compounds exhibited significant inhibition of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) production in LPS-stimulated RAW 264.7 macrophages. For instance, compound 6e showed an IC50 of 0.86 µM for NO and 1.87 µM for TNF-α, outperforming traditional anti-inflammatories like ibuprofen in vivo .

CompoundIC50 (NO)IC50 (TNF-α)
6e0.86 µM1.87 µM

2. Anticancer Activity

The anticancer potential of this class of compounds has been explored extensively. A study focused on the synthesis and evaluation of various benzo[d]imidazole derivatives indicated that they could induce apoptosis in breast cancer cell lines (MDA-MB-231). Compounds demonstrated the ability to enhance caspase-3 activity significantly at concentrations as low as 10 µM, suggesting their potential as chemotherapeutic agents .

CompoundConcentration (µM)Caspase-3 Activity
7d101.33 times
7h101.57 times

3. Antimicrobial Activity

The antimicrobial properties of benzo[d]imidazole derivatives have also been documented. A study assessing various synthesized alkaloids found that certain compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL . This suggests that the compound could be effective against common bacterial infections.

Case Studies and Research Findings

Several case studies have highlighted the significance of this compound in therapeutic applications:

  • Study on Microtubule Destabilization : Compounds similar to this one were shown to inhibit microtubule assembly in vitro at concentrations around 20 µM, indicating potential use in cancer treatment by disrupting cellular structures necessary for mitosis .
  • Cell Cycle Analysis : In-depth analysis revealed that specific derivatives could induce cell cycle arrest in cancer cells, further supporting their role as potential anticancer agents.

Q & A

Q. What are common synthetic routes for (4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(4-isopropoxyphenyl)methanone, and how can reaction conditions be optimized?

  • Methodological Answer : A typical route involves coupling a benzo[d]imidazole-2-carboxylic acid derivative with a substituted piperidine precursor using peptide coupling reagents. For example, HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in DMF with i-Pr2NEt as a base facilitates amide bond formation .
  • Optimization Tips :
  • Temperature : Room temperature (20–25°C) minimizes side reactions.
  • Solvent : Polar aprotic solvents (e.g., DMF) enhance reagent solubility.
  • Purification : Silica gel chromatography (10–50% EtOAc/hexanes) improves yield (67% reported) .
  • Key Data :
ParameterValue/TechniqueReference
Yield Optimization67% via HBTU/DMF
Purity ConfirmationTLC, NMR, MS

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • 1H/13C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.22–7.74 ppm for benzo[d]imidazole, piperidine protons at δ 3.35–5.83 ppm) .
  • Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]+ peak at m/z 408.2) .
  • IR Spectroscopy : Identifies carbonyl (C=O) stretches (~1650–1700 cm⁻¹) .

Advanced Research Questions

Q. How does the 4-isopropoxyphenyl moiety influence binding affinity compared to other substituents in SAR studies?

  • Methodological Answer : Substituent effects are evaluated via competitive binding assays (e.g., CB1R affinity studies).
  • SAR Findings :
  • 4-Alkoxynaphthalen-1-yl groups (e.g., 4-ethoxy) show higher affinity than heterocyclic rings (e.g., 1H-benzo[d]imidazol-2-yl) due to enhanced hydrophobic interactions .
  • Table : Relative Binding Affinities (Hypothetical Data):
SubstituentAffinity Rank (Low → High)Reference
4-Ethoxynaphthalen-1-yl21 > 22 > 23 > 24
4-IsopropoxyphenylIntermediate affinityN/A
  • Experimental Design :
    Use radioligand displacement assays (e.g., [³H]CP-55,940 for CB1R) with HEK293 cells expressing target receptors .

Q. What computational strategies predict the compound’s interaction with biological targets?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Models electron correlation energy to predict molecular reactivity (e.g., Colle-Salvetti correlation-energy formula) .
  • Molecular Docking : Uses software like AutoDock Vina to simulate binding poses with targets (e.g., kinases, GPCRs).
  • Key Parameters :
ParameterApplicationReference
DFT CalculationsElectron density analysis
Docking ScoreBinding energy (ΔG)N/A

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer :
  • Standardized Assays : Replicate experiments under controlled conditions (e.g., pH 7.4 buffer, 37°C).
  • Orthogonal Validation : Combine enzymatic assays (e.g., kinase inhibition) with cell-based viability tests (e.g., MTT assay).
  • Case Study : Discrepancies in antimicrobial activity may arise from bacterial strain variability. Use CLSI guidelines for MIC determinations .

Methodological Tables

Q. Table 1. Synthetic Yield Optimization

ConditionYield (%)Purity (%)Reference
HBTU, DMF, 16 h, RT67>95
EDCI/HOBt, CH₂Cl₂, 24h5890

Q. Table 2. Key Spectroscopic Data

TechniqueKey Peaks/DataReference
1H NMRδ 7.74 (d, J=8.0 Hz, aromatic H)
MS (ESI+)[M+H]+ = 408.2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.